Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds, where 2-halobenzonitriles and methyl thioglycolate are reacted in the presence of triethylamine in DMSO at 130°C .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions and the use of catalysts to enhance reaction efficiency. The use of microwave-assisted synthesis is also gaining popularity due to its rapid and efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or thioethers.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .
Scientific Research Applications
Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects. For example, thiophene derivatives are known to inhibit kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate include:
- Methyl 3-aminobenzo[b]thiophene-2-carboxylate
- Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
- 2-Bromo-3-methylthiophene
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the hydroxy group on the thiophene ring enhances its reactivity and potential biological activities compared to other thiophene derivatives .
Properties
Molecular Formula |
C10H7BrO3S |
---|---|
Molecular Weight |
287.13 g/mol |
IUPAC Name |
methyl 5-bromo-3-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H7BrO3S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4,12H,1H3 |
InChI Key |
UHYONMZNOCMIMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC(=C2)Br)O |
Origin of Product |
United States |
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